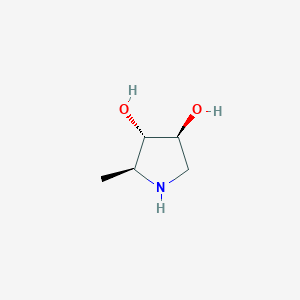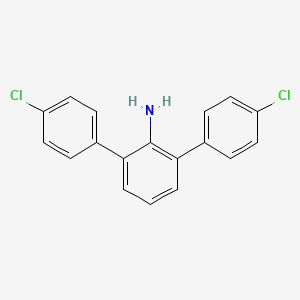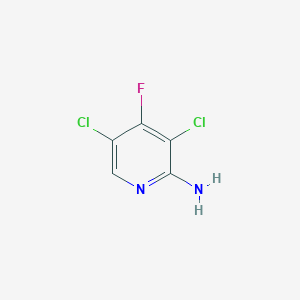
Pyridine-2,3-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine-2,3-diamine dihydrochloride is a chemical compound with the molecular formula C5H7N3·2HCl. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its two amino groups attached to the second and third positions of the pyridine ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridine-2,3-diamine dihydrochloride can be synthesized through several methods. One common approach involves the reduction of 2,3-dinitropyridine using hydrogen gas in the presence of a catalyst such as palladium on carbon. The resulting 2,3-diaminopyridine is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reduction reactions using efficient catalytic systems. The process typically includes steps such as purification and crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Pyridine-2,3-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or nitric acid are commonly used.
Reduction: Catalysts like palladium on carbon or Raney nickel are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Pyridine-2,3-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: this compound is used in the development of drugs targeting specific enzymes and receptors.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of pyridine-2,3-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The amino groups in the molecule allow it to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Pyridine-2,3-diamine dihydrochloride can be compared with other similar compounds, such as:
2,3-Diaminopyridine: This compound lacks the dihydrochloride salt form but shares similar reactivity and applications.
2,4-Diaminopyridine: This isomer has amino groups at different positions, leading to different chemical properties and applications.
Pyridine-2,6-diamine: Another isomer with distinct reactivity due to the position of the amino groups.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and interaction capabilities. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.
Properties
CAS No. |
71477-20-8 |
|---|---|
Molecular Formula |
C5H9Cl2N3 |
Molecular Weight |
182.05 g/mol |
IUPAC Name |
pyridine-2,3-diamine;dihydrochloride |
InChI |
InChI=1S/C5H7N3.2ClH/c6-4-2-1-3-8-5(4)7;;/h1-3H,6H2,(H2,7,8);2*1H |
InChI Key |
MEKKCDZXQANIPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)N)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Propenoic acid, 2-methyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester](/img/structure/B12091957.png)

![5-Hydroxy-8,12,12-trimethyl-4-methylidene-2,10-dioxatetracyclo[7.4.0.01,5.09,11]tridecan-3-one](/img/structure/B12091967.png)

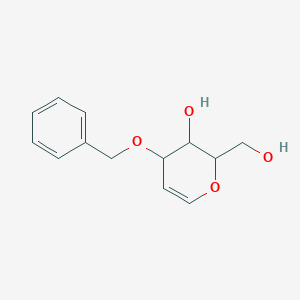
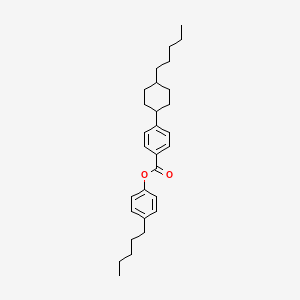
![1-[3-((2S)Pyrrolidin-2-YL)phenoxy]-4-chlorobenzene](/img/structure/B12091990.png)
![Trihexyl-[(54-trihexylsilyloxy-13,26,39,52,53,55,56,57-octaza-54-silatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentacontan-54-yl)oxy]silane](/img/structure/B12092011.png)
